N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 3-bromobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with chloroacetyl chloride to introduce the chloroacetamide group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetamide group.
Oxidation and Reduction: Sulfoxides, sulfones, and dihydrothiazoles.
Scientific Research Applications
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromophenyl)-1,3-thiazol-2-amine: Another thiazole derivative with similar antimicrobial and anticancer properties.
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-phenylbutanamide: A related compound with potential anti-inflammatory activities.
Uniqueness
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to its specific combination of the thiazole ring and chloroacetamide group, which imparts distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and form new derivatives makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-2-7(4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQKOPPXXLHJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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